molecular formula C21H16N2O2S B6013133 (E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide

(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B6013133
M. Wt: 360.4 g/mol
InChI Key: RHGIUWOEXGFRNF-ZHACJKMWSA-N
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Description

(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a furan ring, and an enamide linkage, making it a versatile candidate for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, followed by the introduction of the furan ring through a series of coupling reactions. The final step involves the formation of the enamide linkage under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide is unique due to its combination of a benzothiazole moiety, a furan ring, and an enamide linkage

Properties

IUPAC Name

(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-14-8-9-15(21-23-17-6-2-3-7-19(17)26-21)13-18(14)22-20(24)11-10-16-5-4-12-25-16/h2-13H,1H3,(H,22,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGIUWOEXGFRNF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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